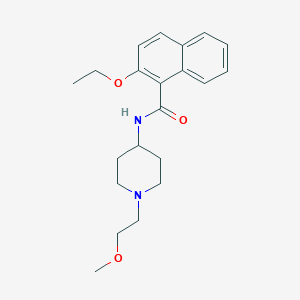

2-ethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide, also known as EMA401, is a small molecule drug candidate that has been developed for the treatment of chronic pain. It is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in pain signaling pathways. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of neuropathic pain.

科学的研究の応用

Receptor Binding and Activity

- Sigma Receptor Interaction : Research on derivatives similar to 2-ethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide demonstrated potent binding and selectivity towards sigma(1) receptors. These compounds, especially those bearing modifications on the piperidine ring, were found to have significant affinities for sigma(1) receptors, suggesting their utility in exploring sigma-subtype affinities and selectivities. This has implications for tumor research and therapy, given the observed antiproliferative activity in glioma cells, indicating potential sigma(1) antagonist activity (Berardi et al., 2005).

Neurotransmitter Transporters

- Dopamine Transporter Binding : Analogues of this compound have been investigated for their ability to bind to the dopamine transporter (DAT), showcasing the influence of the N-substituent on affinity and selectivity for the DAT. This underscores the potential of such compounds in the development of treatments targeting dopamine-associated disorders (Prisinzano et al., 2002).

Receptor Affinity Modulation

- D2L, D4.2, and 5-HT2A Receptor Affinity : Further studies on N-(piperidin-4-yl)-naphthamides with substituted benzyl groups revealed their selectivity for D(4.2) over D(2L) and 5-HT(2A) receptors. The structural modifications on the benzyl moiety significantly influenced receptor affinity, indicating the versatility of these compounds in designing receptor-specific drugs (Carato et al., 2007).

Chemical Properties and Synthesis

- Chemical Derivatization for Chromatography : The utility of related compounds in analytical chemistry has been demonstrated through the synthesis of a derivatization reagent for liquid chromatography, improving sensitivity and selectivity in analytical procedures. This highlights the role of these compounds in advancing analytical methodologies (Wu et al., 1997).

Photocycloaddition Reactions

- Asymmetric Photocycloaddition : Studies have utilized the chiral molecular conformation of similar naphthamide derivatives in asymmetric photocycloaddition reactions, showcasing their potential in stereoselective synthetic chemistry and the development of novel chiral materials (Sakamoto et al., 2011).

Crystal Structure and Molecular Docking

- Crystal Structure Analysis : Research on polysubstituted piperidones similar to the target compound has provided insights into their crystal packing and molecular interactions, offering a foundation for the design of molecules with desired physical and chemical properties. Hirshfeld surface analysis and quantum computational studies have elucidated the structural determinants of biological activity, particularly as RORc inhibitors (V. R. et al., 2021).

特性

IUPAC Name |

2-ethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-3-26-19-9-8-16-6-4-5-7-18(16)20(19)21(24)22-17-10-12-23(13-11-17)14-15-25-2/h4-9,17H,3,10-15H2,1-2H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKOCPXHCXPSDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CCN(CC3)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2409689.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2409691.png)

![4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2409692.png)

![N-(3-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409693.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2409699.png)

![3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid](/img/structure/B2409700.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2409701.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2409703.png)

![[2-(Cyclododecylamino)-2-oxoethoxy]acetic acid](/img/structure/B2409706.png)

![3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2409707.png)

![Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2409710.png)